3,5-Difluoro-4-iodophenol

Catalog No.
S1915444
CAS No.
1000574-74-2
M.F
C6H3F2IO
M. Wt
255.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluoro-4-iodophenol

CAS Number

1000574-74-2

Product Name

3,5-Difluoro-4-iodophenol

IUPAC Name

3,5-difluoro-4-iodophenol

Molecular Formula

C6H3F2IO

Molecular Weight

255.99 g/mol

InChI

InChI=1S/C6H3F2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H

InChI Key

KLSDPJZCUXBUSQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)I)F)O

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)O
  • Organic Synthesis

    The presence of a reactive iodine atom suggests potential use of 3,5-Difluoro-4-iodophenol as a starting material for further organic synthesis. Through techniques like cross-coupling reactions, the iodine group could be substituted with other functionalities, allowing for the creation of novel molecules with desired properties [].

  • Medicinal Chemistry

    Fluorine atoms can play a significant role in the biological activity of drugs. The strategic incorporation of fluorine can enhance a molecule's potency, selectivity, and metabolic stability []. 3,5-Difluoro-4-iodophenol could be investigated as a scaffold for the development of new therapeutic agents, with the fluorine atoms potentially influencing interactions with biological targets.

  • Material Science

    Aromatic organic molecules with halogen substituents can be explored for their potential applications in material science. For instance, they may be studied for their ability to form liquid crystals or conductive polymers []. The combination of fluorine and iodine in 3,5-Difluoro-4-iodophenol could lead to unique material properties.

3,5-Difluoro-4-iodophenol is an organic compound with the molecular formula C6H3F2IOC_6H_3F_2IO and a molecular weight of approximately 255.99 g/mol. It features two fluorine atoms and one iodine atom attached to a phenolic ring, which contributes to its unique chemical properties. This compound is characterized by its ability to engage in various

, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles, allowing for the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The electron-withdrawing effects of the fluorine and iodine atoms can direct further substitutions on the aromatic ring.
  • Coupling Reactions: It can be used in coupling reactions, particularly in the formation of aryl compounds through palladium-catalyzed cross-coupling methods .

Several methods exist for synthesizing 3,5-difluoro-4-iodophenol:

  • Direct Halogenation: Starting from 4-iodophenol, fluorination can be achieved using fluorinating agents such as potassium fluoride in a suitable solvent.
  • Cross-Coupling Reactions: The compound can be synthesized by reacting 3,5-difluorobenzaldehyde with 4-iodophenol in the presence of a palladium catalyst .
  • Functional Group Transformation: Other synthetic routes may involve functional group transformations on related phenolic compounds to introduce the desired halogen substituents .

3,5-Difluoro-4-iodophenol serves as an important intermediate in organic synthesis and pharmaceutical development. Its applications include:

  • Synthesis of Pharmaceuticals: It can be used to create various biologically active compounds.
  • Material Science: The compound may find use in developing advanced materials due to its unique electronic properties.
  • Chemical Probes: It can act as a chemical probe in biological studies to investigate cellular mechanisms .

Several compounds share structural similarities with 3,5-difluoro-4-iodophenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Fluoro-4-iodophenolC6H4FIOC_6H_4FIOContains only one fluorine atom
2,3-Difluoro-4-iodophenolC6H4F2IOC_6H_4F_2IODifferent substitution pattern on the aromatic ring
3,5-Dichloro-4-iodophenolC6H3Cl2IOC_6H_3Cl_2IOChlorine instead of fluorine
4-IodophenolC6H5IOC_6H_5IOLacks fluorine substituents altogether

These compounds illustrate various modifications that can influence reactivity and biological activity. The unique combination of two fluorine atoms and one iodine atom in 3,5-difluoro-4-iodophenol sets it apart from these similar compounds by potentially enhancing its electronic properties and reactivity profile .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-Difluoro-4-iodophenol

Dates

Modify: 2023-08-16

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